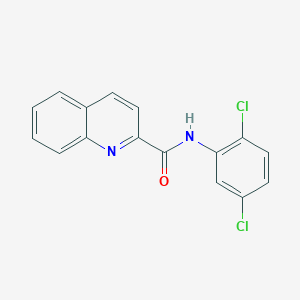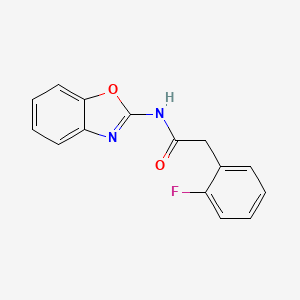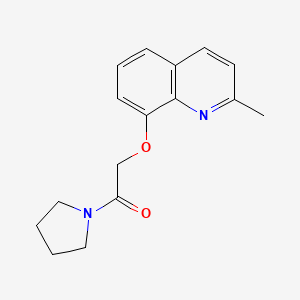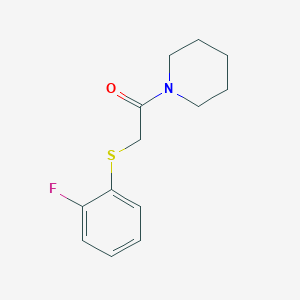
N-(2,5-dichlorophenyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)quinoline-2-carboxamide, also known as DCQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. N-(2,5-dichlorophenyl)quinoline-2-carboxamide has also been found to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, one limitation of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is its relatively low potency compared to other compounds with similar activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide may exhibit cytotoxic effects at higher concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2,5-dichlorophenyl)quinoline-2-carboxamide. One area of interest is the development of more potent analogs of N-(2,5-dichlorophenyl)quinoline-2-carboxamide that exhibit improved activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the activity of N-(2,5-dichlorophenyl)quinoline-2-carboxamide, which could lead to the identification of new targets for drug discovery. Finally, N-(2,5-dichlorophenyl)quinoline-2-carboxamide could be further evaluated for its potential therapeutic applications in various disease processes, including cancer and inflammatory disorders.
Métodos De Síntesis
N-(2,5-dichlorophenyl)quinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with 2-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(18)15(9-11)20-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZMAJYPZWBWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)



![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
